molecular formula C12H17FN2O2 B2358542 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- CAS No. 1982223-90-4

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-

Cat. No. B2358542
M. Wt: 240.278
InChI Key: SMYDOMOYPFIMDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- is based on a piperidine core, which is a six-membered ring containing one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an amino group, a fluoro group, and a methoxy group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- include its molecular formula (C12H17FNO2), and molecular weight (240.27) . Additional properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Piperidine Derivatives

Piperidines, including “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis and Pharmacological Applications

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Specific Application: ALK and ROS1 Dual Inhibitor A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . This suggests that piperidine derivatives, including “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-”, could potentially be used in the development of new drugs for the treatment of certain types of cancer.

Synthesis of Various Piperidine Derivatives

  • Field : Organic Chemistry
  • Application : Piperidines are used in intra- and intermolecular reactions to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Method : The specific methods of synthesis can vary widely depending on the desired derivative. They often involve cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
  • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Precursor to Fentanyl

  • Field : Pharmaceutical Industry
  • Application : “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-” could potentially be used as a precursor to fentanyl, a powerful synthetic opioid .
  • Method : The specific methods of synthesis would involve complex organic chemistry procedures .
  • Results : Fentanyl is a potent pain medication and has been used for the treatment of severe pain .

Intermediate in Alkaloid Syntheses

  • Field : Organic Chemistry
  • Application : Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
  • Method : The specific methods of synthesis would involve complex organic chemistry procedures .
  • Results : Alkaloids have a wide range of pharmacological activities and are used in many medicinal and pharmacological applications .

N-Heterocyclization of Primary Amines

  • Field : Organic Chemistry
  • Application : A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
  • Method : This method involves the use of a Cp*Ir complex as a catalyst in the reaction between primary amines and diols .
  • Results : A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

Synthesis of Nitrogen-Containing Heterocycles

  • Field : Organic Chemistry
  • Application : A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .
  • Method : This method involves a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents .
  • Results : The reaction can be scaled-up smoothly and an efficient synthesis of a drug precursor further showcases its utility .

Intermediate in Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : “4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-” could potentially be used as an intermediate in the manufacture of chemicals .
  • Method : The specific methods of synthesis would involve complex organic chemistry procedures .
  • Results : This compound could potentially be used in the synthesis of a wide range of chemicals .

properties

IUPAC Name

1-(4-amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-17-12-7-11(9(13)6-10(12)14)15-4-2-8(16)3-5-15/h6-8,16H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDOMOYPFIMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)F)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-

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